8-Bromoquinoxaline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoxaline-5-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O It is characterized by a quinoxaline ring substituted with a bromine atom at the 8th position and an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoxaline-5-carbaldehyde typically involves the bromination of quinoxaline derivatives followed by formylation. One common method includes the bromination of quinoxaline using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position. Subsequently, the formylation of the brominated quinoxaline is carried out using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoxaline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Oxidation: 8-Bromoquinoxaline-5-carboxylic acid.
Reduction: 8-Bromoquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromoquinoxaline-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromoquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Quinoxaline-5-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and properties.
8-Chloroquinoxaline-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
8-Bromoquinoxaline: Lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: 8-Bromoquinoxaline-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
8-bromoquinoxaline-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSZOHAKJGMUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.